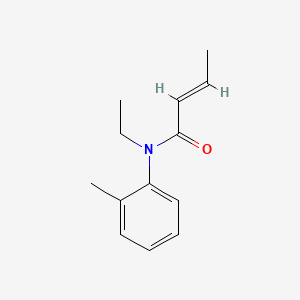

Crotamiton (Standard)

描述

属性

IUPAC Name |

(E)-N-ethyl-N-(2-methylphenyl)but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-4-8-13(15)14(5-2)12-10-7-6-9-11(12)3/h4,6-10H,5H2,1-3H3/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTGGZPQPQTDQF-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)C(=O)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C1=CC=CC=C1C)C(=O)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101256463 | |

| Record name | (2E)-N-Ethyl-N-(2-methylphenyl)-2-butenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85148369 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

124236-29-9, 483-63-6 | |

| Record name | (2E)-N-Ethyl-N-(2-methylphenyl)-2-butenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124236-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crotamiton [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotamiton, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124236299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | crotamiton | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-N-Ethyl-N-(2-methylphenyl)-2-butenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Crotamiton | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Ethyl-o-crotonotoluidide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROTAMITON, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EEH27851Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Crotamiton: A Comprehensive Technical Guide on its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotamiton, an N-ethyl-o-crotonotoluidide, is a well-established topical medication primarily used for its scabicidal and antipruritic properties. Its efficacy in treating scabies and alleviating itching from various dermatological conditions has been recognized for decades. This technical guide provides an in-depth overview of the core physical and chemical properties of Crotamiton, offering valuable data and procedural insights for researchers and professionals in drug development and formulation.

Physicochemical Properties

The physical and chemical characteristics of Crotamiton are crucial for its formulation, stability, and pharmacokinetic profile. A summary of these properties is presented in the tables below.

Table 1: Chemical Identification of Crotamiton

| Identifier | Value |

| IUPAC Name | N-ethyl-N-(2-methylphenyl)but-2-enamide |

| CAS Number | 483-63-6 |

| Molecular Formula | C₁₃H₁₇NO |

| Molecular Weight | 203.28 g/mol |

Table 2: Physical and Chemical Properties of Crotamiton

| Property | Value | Source |

| Physical State | Oily liquid, colorless to slightly yellow | |

| Odor | Faint amine-like | |

| Melting/Freezing Point | < 25 °C | |

| Boiling Point | 153-155 °C at 13 mmHg | |

| Density | 1.014 g/cm³ | |

| logP (Octanol/Water) | 2.8 | |

| pKa (Strongest Basic) | -0.6 (Predicted) |

Table 3: Solubility Profile of Crotamiton

| Solvent | Solubility | Source |

| Water | 0.353 mg/mL (Predicted) | |

| Ethanol | Miscible | |

| Methanol | Miscible | |

| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL | |

| Dimethylformamide (DMF) | ~100 mg/mL |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of Crotamiton are not extensively published. However, standard methodologies for analogous oily, liquid compounds can be applied.

Determination of Freezing Point (for substances liquid at room temperature)

Given that Crotamiton is an oily liquid at room temperature with a melting point below 25°C, determining its freezing point is more appropriate than a melting point.

-

Apparatus: A suitable cooling bath (e.g., ice-salt mixture or a cryostat), a sample tube, a calibrated thermometer or thermocouple, and a stirring device.

-

Procedure:

-

A sample of Crotamiton is placed in the sample tube.

-

The tube is immersed in the cooling bath.

-

The sample is stirred continuously as it cools to ensure uniform temperature.

-

The temperature is recorded at regular intervals.

-

The freezing point is the temperature at which the first crystals appear and remain, or the temperature plateau observed during the phase transition from liquid to solid.

-

Determination of Boiling Point under Reduced Pressure

-

Apparatus: A distillation flask, a condenser, a receiving flask, a vacuum pump, a manometer, a heating mantle, and a calibrated thermometer.

-

Procedure:

-

The Crotamiton sample is placed in the distillation flask with boiling chips.

-

The apparatus is assembled for vacuum distillation.

-

The system is evacuated to the desired pressure (e.g., 13 mmHg) as measured by the manometer.

-

The sample is heated gently using the heating mantle.

-

The temperature at which the liquid boils and the vapor condenses is recorded as the boiling point at that specific pressure. The Clausius-Clapeyron equation can be used to estimate the boiling point at other pressures.

-

Determination of Density

-

Apparatus: A pycnometer (specific gravity bottle) of a known volume, a calibrated analytical balance, and a constant temperature water bath.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its weight is accurately determined.

-

The pycnometer is filled with Crotamiton, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant temperature water bath (e.g., 25°C) until thermal equilibrium is reached.

-

The pycnometer is removed from the bath, wiped dry, and its weight is accurately determined.

-

The density is calculated by dividing the mass of the Crotamiton by the known volume of the pycnometer.

-

Determination of Solubility

-

Apparatus: Vials, a calibrated analytical balance, a constant temperature shaker or incubator, and an analytical method for quantification (e.g., HPLC-UV).

-

Procedure (Shake-Flask Method):

-

An excess amount of Crotamiton is added to a known volume of the solvent (e.g., water, ethanol) in a vial.

-

The vial is sealed and agitated in a constant temperature shaker until equilibrium is reached (typically 24-48 hours).

-

The solution is filtered or centrifuged to remove the undissolved Crotamiton.

-

The concentration of Crotamiton in the clear supernatant is determined using a validated analytical method like HPLC.

-

Determination of logP (Octanol-Water Partition Coefficient)

-

Apparatus: Separatory funnel, volumetric glassware, analytical balance, pH meter, and an analytical method for quantification (e.g., HPLC-UV).

-

Procedure (Shake-Flask Method):

-

Water and n-octanol are mutually saturated by shaking them together and allowing the phases to separate.

-

A known amount of Crotamiton is dissolved in either the water-saturated octanol or the octanol-saturated water.

-

The solution is placed in a separatory funnel with a known volume of the other phase.

-

The funnel is shaken gently to allow for partitioning of Crotamiton between the two phases until equilibrium is reached.

-

The phases are allowed to separate completely.

-

The concentration of Crotamiton in each phase is determined analytically.

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Signaling Pathways and Mechanism of Action

While the exact scabicidal mechanism of Crotamiton remains to be fully elucidated, its antipruritic (anti-itch) action is better understood and involves interaction with specific signaling pathways. Crotamiton has been shown to inhibit the Transient Receptor Potential Vanilloid 4 (TRPV4) channel and to suppress both histamine-dependent and histamine-independent itch pathways.

Caption: Crotamiton inhibits the TRPV4 channel, reducing calcium influx and subsequent itch sensation.

Caption: Crotamiton inhibits calcium influx in the histamine-dependent itch pathway.

The Antipruritic Mechanism of Crotamiton: A Technical Guide to its Molecular Actions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotamiton, a long-established scabicide, possesses significant antipruritic properties independent of its activity against the Sarcoptes scabiei mite.[1][2] This technical guide delves into the core molecular mechanisms underlying crotamiton's ability to alleviate itch. Recent research has illuminated its function as a modulator of key signaling pathways involved in pruritus, including those mediated by histamine, chloroquine, and the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This document provides a comprehensive overview of the experimental evidence, presents quantitative data in a structured format, details the experimental protocols employed in these pivotal studies, and visualizes the involved signaling pathways and experimental workflows.

Introduction

Pruritus, or itch, is a complex and often debilitating symptom of numerous dermatological and systemic conditions. It is transmitted by a dedicated subset of primary sensory neurons and can be broadly categorized into histaminergic (histamine-dependent) and non-histaminergic pathways.[2][3] While classical antihistamines are effective for certain types of itch, many chronic pruritic conditions are resistant to such therapies, highlighting the need for agents with alternative mechanisms of action.[4] Crotamiton has emerged as a valuable therapeutic option, and understanding its molecular targets is crucial for optimizing its clinical use and for the development of novel antipruritic drugs.[2][5] This guide will focus on the three primary pathways through which crotamiton exerts its antipruritic effects.

Crotamiton's Modulation of Itch Signaling Pathways

Inhibition of the Histamine-Induced Itch Pathway

Histamine is a primary mediator of acute itch, acting through the histamine H1 receptor (H1R) on sensory neurons.[2] This activation leads to the sensitization and opening of the TRPV1 channel, resulting in an influx of calcium ions (Ca2+) and the generation of an itch signal.[2][6]

Studies have demonstrated that crotamiton effectively suppresses histamine-induced itch.[1][4] In vitro experiments using HEK293T cells co-expressing H1R and TRPV1 have shown that crotamiton significantly inhibits histamine-induced intracellular Ca2+ influx in a concentration-dependent manner.[2] However, crotamiton does not appear to directly block the TRPV1 channel, as it has minimal effect on Ca2+ influx triggered by the specific TRPV1 agonist, capsaicin.[2] This suggests that crotamiton's action in this pathway likely occurs upstream of TRPV1 activation, potentially at the level of H1R or the coupling mechanism between H1R and TRPV1.[2]

Suppression of the Chloroquine-Induced Itch Pathway

Chloroquine, an antimalarial drug, induces itch through a histamine-independent pathway.[2][3] This pathway is initiated by the binding of chloroquine to the Mas-related G-protein-coupled receptor A3 (MRGPRA3), which subsequently activates the TRPA1 ion channel, leading to neuronal excitation.[2]

Crotamiton has been shown to inhibit this non-histaminergic itch pathway. In HEK293T cells co-expressing MRGPRA3 and TRPA1, crotamiton pretreatment significantly reduces the intracellular Ca2+ increase elicited by chloroquine.[2] This finding is corroborated by in vivo studies where intraperitoneal administration of crotamiton markedly decreases scratching behavior in mice induced by chloroquine injection.[1][7]

Antagonism of the TRPV4 Channel

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a polymodal ion channel expressed in sensory neurons and skin cells, and it has been identified as a key player in itch signaling, particularly in response to serotonin and other pruritogens.[8][9]

Seminal research has identified TRPV4 as a direct molecular target of crotamiton.[5][8] Whole-cell patch-clamp recordings have revealed that crotamiton is a potent inhibitor of TRPV4 channels.[7][8] In vivo studies have further substantiated this mechanism, demonstrating that crotamiton significantly inhibits the scratching behaviors in mice induced by the selective TRPV4 agonist, GSK1016790A.[8][10] Interestingly, a bimodal effect has been observed, where a large current is elicited upon washout of crotamiton, suggesting complex interactions with the channel's gating and pore properties.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the antipruritic effects of crotamiton.

Table 1: In Vitro Inhibition of Pruritogen-Induced Calcium Influx by Crotamiton

| Cell Model | Pruritogen | Crotamiton Concentration | Outcome | Reference |

| HEK293T (H1R/TRPV1) | Histamine | 1 mM | Significant reduction in Ca2+ influx | [2] |

| HEK293T (H1R/TRPV1) | Histamine | Various (for IC50) | IC50 = 101.2 µM | [3] |

| HEK293T (MRGPRA3/TRPA1) | Chloroquine (1 mM) | 1 mM | Significant reduction in Ca2+ influx | [2] |

| HEK293T (TRPV1) | Capsaicin (1 µM) | 1 mM | No significant inhibition of Ca2+ influx | [2] |

Table 2: In Vivo Inhibition of Pruritogen-Induced Scratching Behavior in Mice by Crotamiton

| Pruritogen | Crotamiton Administration | Reduction in Scratching Bouts | Reference |

| Histamine | 125 mg/kg (intraperitoneal) | Significant reduction | [1][7] |

| Chloroquine | 125 mg/kg (intraperitoneal) | Significant reduction | [1][7] |

| GSK1016790A (TRPV4 agonist) | Topical application | Significant inhibition | [8][11] |

| Serotonin | 10% topical application | Moderate inhibition | [4] |

| PAR-2 Agonist | 10% topical application | Moderate inhibition | [4] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways and a representative experimental workflow.

Caption: Crotamiton's inhibition of the histamine-induced itch pathway.

Caption: Crotamiton's suppression of the chloroquine-induced itch pathway.

Caption: Crotamiton's direct antagonism of the TRPV4 channel.

Caption: Experimental workflow for fluorometric intracellular calcium assay.

Detailed Experimental Protocols

The following protocols are synthesized from the methodologies reported in the key literature.[2][8]

Fluorometric Intracellular Calcium Assay

This protocol is designed to measure changes in intracellular calcium concentration in response to pruritogens and the inhibitory effect of crotamiton.

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

For transient transfection, cells are seeded onto coverslips in a 24-well plate. Plasmids encoding the target receptors (e.g., human H1R and TRPV1, or human MRGPRA3 and TRPA1) are transfected into the cells using a suitable transfection reagent according to the manufacturer's instructions. Experiments are typically performed 24-48 hours post-transfection.

-

-

Dye Loading:

-

The cell culture medium is removed, and cells are washed with a balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Cells are then incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as 2-5 µM Fluo-4 AM, for 30-60 minutes at 37°C. A non-ionic surfactant like Pluronic F-127 (0.02%) can be included to aid dye loading.

-

After incubation, the loading buffer is removed, and cells are washed again with HBSS to remove excess dye. Cells are then incubated in HBSS for a further 10-30 minutes to allow for complete de-esterification of the dye.

-

-

Crotamiton Pre-treatment and Pruritogen Stimulation:

-

The baseline fluorescence is recorded for a short period.

-

Cells are then pre-treated with the desired concentration of crotamiton (e.g., 1 mM) or vehicle control for approximately 5 minutes.

-

Following pre-treatment, the pruritogen (e.g., 10 µM histamine or 1 mM chloroquine) is added, and the change in fluorescence intensity is recorded over time using a fluorescence microscope equipped with a camera and appropriate filter sets.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F0) to give ΔF/F0.

-

The peak fluorescence response is compared between the crotamiton-treated and control groups to determine the extent of inhibition.

-

Whole-Cell Patch-Clamp Recording

This protocol is used to directly measure the ion channel currents and the effect of crotamiton on them.

-

Cell Preparation:

-

HEK293T cells transfected with the ion channel of interest (e.g., TRPV4) are used.

-

Cells are plated on glass coverslips for recording.

-

-

Electrophysiological Recording:

-

Recordings are performed in the whole-cell configuration.

-

The standard extracellular solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

-

The intracellular (pipette) solution typically contains (in mM): 140 KCl, 5 EGTA, 1 MgCl2, and 10 HEPES, with the pH adjusted to 7.2.

-

Glass recording pipettes with a resistance of 3-5 MΩ are used.

-

After establishing a gigaohm seal and rupturing the membrane to achieve the whole-cell configuration, currents are recorded using a patch-clamp amplifier.

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

-

Drug Application:

-

The TRPV4 agonist (e.g., 100 nM GSK1016790A) is applied to elicit an inward current.

-

Once a stable current is established, crotamiton is co-applied with the agonist to observe its inhibitory effect.

-

A washout step with the agonist alone is performed to observe the recovery of the current and any bimodal effects.

-

-

Data Analysis:

-

The amplitude of the inward current is measured before, during, and after the application of crotamiton.

-

The percentage of inhibition is calculated by comparing the current amplitude in the presence of crotamiton to the control current amplitude.

-

Mouse Scratching Behavior Assay

This in vivo assay quantifies the antipruritic effect of crotamiton by measuring the reduction in scratching behavior induced by various pruritogens.

-

Animals:

-

Male ICR or C57BL/6 mice are commonly used.

-

Animals are habituated to the experimental environment before testing.

-

-

Drug Administration:

-

Crotamiton is administered either topically (e.g., 10% solution) to the nape of the neck or intraperitoneally (e.g., 125 mg/kg) 30 minutes prior to the injection of the pruritogen.

-

-

Induction of Itch:

-

A pruritogen (e.g., histamine, chloroquine, or GSK1016790A) is injected intradermally into the nape of the neck or the cheek.

-

-

Behavioral Observation:

-

Immediately after the pruritogen injection, the mice are placed in an observation chamber.

-

Their behavior is video-recorded for a set period, typically 30-60 minutes.

-

The number of scratching bouts directed towards the injection site with the hind paws is counted by a trained observer or by using an automated detection system. A bout of scratching is defined as a series of rapid scratching movements that is separated from the next by a clear pause.

-

-

Data Analysis:

-

The total number of scratching bouts within the observation period is compared between the crotamiton-treated group and the vehicle-treated control group.

-

Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the reduction in scratching behavior.

-

Conclusion

The antipruritic action of crotamiton is multifaceted, involving the inhibition of both histaminergic and non-histaminergic itch pathways, with the TRPV4 ion channel being a key molecular target. The experimental evidence robustly supports its role as a broad-spectrum antipruritic agent. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic potential of crotamiton and for the development of next-generation antipruritic drugs targeting these specific molecular pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Crotamiton, an Anti-Scabies Agent, Suppresses Histamine- and Chloroquine-Induced Itch Pathways in Sensory Neurons and Alleviates Scratching in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Automated scratching detection system for black mouse using deep learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crotamiton, an Anti-Scabies Agent, Suppresses Histamine- and Chloroquine-Induced Itch Pathways in Sensory Neurons and Alleviates Scratching in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Whole Cell Patch Clamp Protocol [protocols.io]

- 7. Transient receptor potential vanilloid 4 (TRPV4) channel as a target of crotamiton and its bimodal effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. elifesciences.org [elifesciences.org]

- 10. Behavioral differentiation between itch and pain in mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Identification of Crotamiton's Cis- and Trans-Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotamiton, chemically known as N-ethyl-N-(2-methylphenyl)but-2-enamide, is a widely used scabicidal and antipruritic agent.[1] The molecule possesses a carbon-carbon double bond in its but-2-enamide moiety, giving rise to two geometric isomers: cis (Z) and trans (E). While commercial crotamiton is a mixture of these isomers, regulatory bodies such as the British Pharmacopoeia (BP) and the Pharmacopoeia of the People's Republic of China (PPRC) stipulate a maximum limit for the cis-isomer, which is typically 15% of the total isomer content.[1] This underscores the importance of robust analytical methodologies for the accurate identification, separation, and quantification of these isomers in both bulk drug substances and finished pharmaceutical products.

This technical guide provides a comprehensive overview of the analytical techniques employed for the identification and characterization of crotamiton's cis- and trans-isomers. It includes detailed experimental protocols for chromatographic separation and discusses the principles of spectroscopic characterization.

Analytical Methodologies for Isomer Separation

The separation of the cis- and trans-isomers of crotamiton is primarily achieved through chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the most common and effective method. Gas Chromatography (GC) can also be employed for the analysis of volatile derivatives or impurities.

High-Performance Liquid Chromatography (HPLC)

Both normal-phase (NP-LC) and reversed-phase (RP-HPLC) methods have been developed for the separation of crotamiton isomers.

Normal-Phase Liquid Chromatography (NP-LC): Official methods in the BP and PPRC utilize NP-LC.[1] These methods typically employ an underivatized silica column with a mobile phase consisting of a mixture of tetrahydrofuran and cyclohexane.[1]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC offers a convenient and efficient alternative for quality control. While older RP-HPLC methods on C18 columns required complex three-component mobile phases, newer methods utilizing specialized stationary phases like C30 have demonstrated excellent separation with simpler solvent systems.[1][2] The Acclaim C30 column, for instance, provides high shape selectivity for hydrophobic, structurally related isomers.[1][3]

Table 1: HPLC Methods for the Separation of Crotamiton Isomers

| Parameter | Method 1: RP-HPLC (Acclaim C30)[1] | Method 2: NP-LC (Official Method)[1] | Method 3: RP-HPLC (C18)[1] |

| Stationary Phase | Thermo Scientific Acclaim C30, 3 µm (2.1 × 150 mm) | Underivatized silica | C18 |

| Mobile Phase | Acetonitrile/Water (40/60, v/v) | Tetrahydrofuran/Cyclohexane | Acetonitrile/Phosphate buffer with 1% triethylamine |

| Flow Rate | 0.5 mL/min | Not specified | Not specified |

| Injection Volume | 1 µL | Not specified | Not specified |

| Temperature | 30 °C | Not specified | Not specified |

| Detection | UV, 242 nm | Not specified | Not specified |

| Resolution (Rs) | 2.5 | Not specified | Not specified |

Gas Chromatography (GC)

While primarily used for the determination of potentially genotoxic impurities in crotamiton, GC can also be adapted for the analysis of the isomers, particularly for volatile samples.[4][5]

Table 2: GC Method for Impurity Profiling (Adaptable for Isomer Analysis)

| Parameter | GC Method for Genotoxic Impurities[4][5] |

| Column | Not specified (typically a polar capillary column) |

| Carrier Gas | Not specified (commonly Helium or Hydrogen) |

| Injector Temperature | Not specified |

| Oven Temperature Program | Not specified (requires optimization for isomer separation) |

| Detector | Not specified (Flame Ionization Detector - FID is common) |

Experimental Protocols

Sample Preparation for HPLC Analysis of Crotamiton Cream

This protocol is adapted from a method for analyzing crotamiton cream.[1]

-

Weigh accurately 0.05 g of the crotamiton cream sample into a suitable container.

-

Add 5 mL of methanol to the sample.

-

Extract the sample for 45 minutes in an ultrasonic bath.

-

Allow the sample to cool to room temperature.

-

If necessary, dilute the sample to a suitable concentration (e.g., 10-fold dilution with the mobile phase).

-

Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Analysis Protocol (using Acclaim C30 column)

This protocol is based on a validated method for the separation of crotamiton isomers.[1]

-

System Preparation:

-

Equilibrate the Thermo Scientific Acclaim C30 column (3 µm, 2.1 × 150 mm) with the mobile phase (Acetonitrile/Water, 40/60 v/v) at a flow rate of 0.5 mL/min.

-

Set the column temperature to 30 °C.

-

Set the UV detector to a wavelength of 242 nm.

-

-

Standard Preparation:

-

Prepare a standard solution of crotamiton at a concentration of 100 µg/mL in the mobile phase.

-

-

Analysis:

-

Inject 1 µL of the prepared sample and standard solutions into the HPLC system.

-

Record the chromatograms for a sufficient time to allow the elution of both isomers.

-

-

Data Analysis:

-

Identify the peaks corresponding to the cis- and trans-isomers based on their retention times. The cis-isomer typically elutes before the trans-isomer in reversed-phase systems.

-

Calculate the percentage of the cis-isomer using the peak areas: % cis-isomer = (Area_cis / (Area_cis + Area_trans)) * 100%

-

A good separation should yield a resolution (Rs) of at least 2.5 between the two isomer peaks.[1]

-

Spectroscopic Identification

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are essential for the unambiguous structural elucidation of the cis- and trans-isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between geometric isomers based on differences in the chemical shifts and coupling constants of the protons and carbons near the double bond.

-

¹H-NMR: The vinylic protons of the cis- and trans-isomers will have different chemical shifts and vicinal coupling constants (³J). Generally, the coupling constant between trans-vinylic protons is larger (typically 12-18 Hz) than that for cis-vinylic protons (typically 6-12 Hz).

-

¹³C-NMR: The chemical shifts of the carbon atoms in the but-2-enamide moiety will also differ between the two isomers due to steric and electronic effects.

-

2D-NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) can definitively establish the stereochemistry. A through-space correlation (cross-peak) will be observed between the vinylic proton and the methyl group on the double bond in the cis-isomer, whereas this interaction will be absent or very weak in the trans-isomer.

Signaling Pathways and Biological Activity

Currently, there is a lack of publicly available scientific literature detailing the differential biological activities or the specific signaling pathways affected by the individual cis- and trans-isomers of crotamiton. The pharmacological effects of crotamiton are attributed to the isomeric mixture. Further research is required to determine if one isomer is more active or contributes differently to the therapeutic and/or toxicological profile of the drug.

Visualizations

Experimental Workflow for HPLC-Based Isomer Identification

Caption: Workflow for the HPLC-based identification and quantification of crotamiton isomers.

Logical Relationship for NMR-Based Isomer Identification

Caption: Logical workflow for the structural elucidation of crotamiton isomers using NMR.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Characterization of Crocetin Isomers in Serum Samples via UHPLC-DAD-MS/MS and NMR after Saffron Extract (Safr’Inside™) Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. The Biological Significance of cis-trans Isomerism - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics and Systemic Absorption of Topical Crotamiton

Introduction

Crotamiton, chemically identified as N-ethyl-N-(2-methylphenyl)but-2-enamide, is a topical agent widely utilized for its scabicidal and antipruritic properties.[1][2] It is commercially available as a racemic mixture of cis (Z) and trans (E) isomers.[3][4] An understanding of its pharmacokinetic profile—specifically its absorption, distribution, metabolism, and excretion (ADME) following topical application—is critical for drug development professionals and researchers to evaluate its efficacy and systemic safety. This guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of topical crotamiton, detailing quantitative data, experimental methodologies, and the factors influencing its systemic availability.

Dermal Penetration and Systemic Absorption

Following topical application, crotamiton rapidly penetrates the intact human stratum corneum, which then acts as a drug reservoir.[5][6] From this reservoir, the active compound is continuously released into the systemic circulation.[5][6] While entry into the bloodstream is quick, systemic concentrations remain low.[5][7] Studies indicate that approximately 10% of a topically applied dose is absorbed systemically.[1]

1.1. Pharmacokinetics in Human Volunteers

Clinical studies in healthy male volunteers have elucidated the plasma concentration-time profile of crotamiton after topical administration. A single application of 5 grams of a 10% crotamiton formulation (500 mg crotamiton) resulted in a mean plasma concentration of 10.5 ng/mL within 30 minutes.[5] The concentration continued to rise, reaching a mean peak plasma concentration (Cmax) of 24.5 ng/mL approximately 7 hours post-application.[5][7] In another study, a 500 mg dose maintained plasma levels between 10 and 20 ng/mL for 24 hours.[6] Repeated daily applications for four days did not lead to drug accumulation in the plasma, although significant inter- and intra-individual variability in elimination rates was observed.[6]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key quantitative pharmacokinetic data from human studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Topical Crotamiton in Healthy Human Volunteers

| Parameter | Value | Formulation & Dose | Source |

|---|---|---|---|

| Mean Cmax | 24.5 ± 11.9 ng/mL | 5 g of 10% Ointment (500 mg) | [5][6] |

| Mean Tmax | 6.75 ± 5.91 hours | 5 g of 10% Ointment (500 mg) | [6] |

| Mean AUC (0-24h) | 344 ± 89.3 ng·h/mL | 5 g of 10% Ointment (500 mg) | [6] |

| Plasma Conc. at 0.5h | > 10 ng/mL | 500 mg (formulation unspecified) | [6] |

| Peak Plasma Conc. | ~400 nmol/L (~81 ng/mL) | 18 g of 10% Lotion | [7] |

| Tmax | ~6 hours | 18 g of 10% Lotion |[7] |

Table 2: Multiple-Dose Pharmacokinetic Parameters of Topical Crotamiton in Healthy Human Volunteers

| Parameter | Value | Dosing Regimen | Source |

|---|---|---|---|

| Mean Cmax | 18.5 ± 5.6 ng/mL | 1 application/day for 4 days | [6] |

| Mean Tmax | 77 ± 3.9 hours | 1 application/day for 4 days | [6] |

| Accumulation | Not observed | 1 application/day for 4 days |[6] |

Metabolism and Excretion

2.1. Elimination

Once systemically absorbed, crotamiton has a reported elimination half-life of 30.9 hours.[8][9] The primary route of excretion for the absorbed fraction is renal. Studies measuring urinary excretion have found that between 4.8% and 8.8% of the total applied dose can be recovered in the urine as radioactivity, following the use of a radiolabeled formulation.[8][9] Another study reported urinary excretion to be less than 1% of the applied dose.[7] The variability in these values likely reflects differences in experimental protocols and analytical sensitivity. The process by which crotamiton is metabolized prior to excretion is not well-documented in publicly available literature.

Table 3: Urinary Excretion of Crotamiton After Topical Application in Humans

| Study Population | % of Dose Excreted in Urine | Source |

|---|---|---|

| Healthy Adults | 4.8 - 8.8% | [8][9] |

| Three Volunteers | < 1% |[7] |

2.2. Pharmacokinetic Pathway Visualization

The following diagram illustrates the overall pharmacokinetic pathway of topically applied crotamiton.

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of pharmacokinetic studies.

3.1. In Vivo Human Pharmacokinetic Study Protocol (Based on Schuster et al., 1992)

-

Study Design: An open-label, multi-block, phase I clinical trial.[5][6]

-

Subjects: Healthy male volunteers, typically aged 24-36 years.[6]

-

Drug Administration: A pre-defined quantity (e.g., 5 grams) of a 10% crotamiton formulation is applied to a specific area on the subject's back or forearm.[6]

-

Sampling:

-

Blood: Venous blood samples are collected into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-application. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[6]

-

Stratum Corneum: Skin stripping with adhesive tape can be performed at various time points to quantify drug concentration in the outermost layer of the skin.[6]

-

-

Bioanalysis: Plasma concentrations of crotamiton are determined using a validated high-performance liquid chromatography (HPLC) method.[10]

3.2. In Vitro Percutaneous Absorption Protocol

In vitro studies using Franz diffusion cells are standard for evaluating the percutaneous absorption of topical drugs, providing data that can predict in vivo performance.[11][12]

-

Apparatus: Franz-type vertical diffusion cells.

-

Membrane: Excised human or animal (e.g., rat) skin is mounted between the donor and receptor chambers of the diffusion cell, with the stratum corneum facing the donor chamber.[5]

-

Receptor Fluid: The receptor chamber is filled with a physiologically relevant fluid (e.g., phosphate-buffered saline with a solubility enhancer), maintained at 32-37°C, and constantly stirred.

-

Drug Application: A precise amount of the crotamiton formulation is applied to the surface of the skin in the donor chamber.

-

Sampling: Aliquots of the receptor fluid are collected at various time points and replaced with fresh fluid. The amount of crotamiton that has permeated the skin is quantified.

-

Bioanalysis: The concentration of crotamiton in the receptor fluid is determined by HPLC or a similar validated analytical method.[10]

3.3. Bioanalytical Methods

The accurate quantification of crotamiton in biological matrices is essential. Several analytical techniques have been developed for this purpose:

-

High-Performance Liquid Chromatography (HPLC): This is the most common method for determining crotamiton concentrations in plasma, urine, and pharmaceutical formulations.[10] Reversed-phase HPLC with UV detection (at ~242 nm) provides good sensitivity and specificity.[3][4] Methods have been developed to separate the cis and trans isomers.[3][13]

-

Thin-Layer Chromatography (TLC)-Densitometry: This method has been developed and validated for the determination of crotamiton in the presence of its degradation products, offering a simpler alternative to HPLC for certain applications.[14]

Factors Influencing Systemic Absorption

-

Formulation: The vehicle in which crotamiton is formulated (e.g., ointment, cream, gel) significantly impacts its release and subsequent skin penetration. Studies have shown that different commercially available formulations lead to adequate drug absorption.[6]

-

Skin Integrity: The natural barrier function of the skin can be compromised by conditions like scabies, which often involves excoriated or inflamed skin.[2] It is plausible that systemic absorption may be higher in patients with severely damaged skin, although this could also lead to accelerated elimination due to a diminished reservoir effect.[6]

Topical crotamiton is rapidly absorbed into the skin, forming a depot in the stratum corneum that allows for sustained release into the systemic circulation. However, the extent of this systemic absorption is low, resulting in low plasma concentrations that do not accumulate with repeated daily use. The majority of the absorbed drug is eliminated via the kidneys with a half-life of approximately 31 hours. The low systemic bioavailability of topical crotamiton suggests that the risk of systemic toxic side effects is minimal when used as directed on intact or moderately affected skin.[6] Further research into the specific metabolic pathways of crotamiton would provide a more complete understanding of its disposition in the body.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. simsrc.edu.in [simsrc.edu.in]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Chromatography of crotamiton and its application to the determination of active ingredients in ointments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Crotamiton - Wikipedia [en.wikipedia.org]

- 9. drugs.com [drugs.com]

- 10. rjptonline.org [rjptonline.org]

- 11. Comparison of In Vitro and In Vivo Percutaneous Absorption Across Human Skin Using BAY1003803 Formulated as Ointment and Cream - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | In vitro percutaneous penetration test overview [frontiersin.org]

- 13. Method for determination of crotamiton [labonline.com.au]

- 14. researchgate.net [researchgate.net]

Molecular formula and CAS number for Crotamiton standard

This technical guide provides comprehensive information on the Crotamiton standard, intended for researchers, scientists, and professionals in drug development. The guide details its chemical properties, experimental protocols, and known signaling pathways.

Chemical and Physical Properties

Crotamiton is an antipruritic and scabicidal agent.[1][2] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO | [3][4][5][6][7] |

| CAS Number | 483-63-6 | [3][4][5][6][7] |

| Molecular Weight | 203.28 g/mol | [3][4][6][7] |

| Appearance | Yellowish oil | [6] |

| Boiling Point | 153-155 °C at 13 mmHg | [3][6] |

| Solubility | Soluble in water (1:500), alcohol, methanol, and ether. | [3] |

| Purity | ≥98% | [4] |

Experimental Protocols

Detailed methodologies for key experiments involving Crotamiton are outlined below.

1. In Vivo Scratching Behavior Experiments in Mice [8]

-

Objective: To evaluate the anti-pruritic effects of Crotamiton on histamine- and chloroquine-induced scratching in mice.

-

Animal Model: Male ICR mice.

-

Procedure:

-

Mice are acclimatized for at least 1 hour in individual observation cages.

-

Crotamiton (125 mg/kg) is administered intraperitoneally (i.p.).

-

After a set period, histamine or chloroquine is injected subcutaneously into the rostral back of the mice.

-

The number of scratching bouts is counted for a defined duration (e.g., 30 minutes) immediately following the injection of the pruritic agent.

-

A scratching bout is defined as one or more scratching strokes with the hind paw directed at the injection site.

-

2. Fluorometric Intracellular Calcium Assays [8]

-

Objective: To investigate the effect of Crotamiton on calcium influx in cell lines and primary neurons.

-

Cell Lines: HEK293T cells transiently expressing histamine receptor 1 (H1R) and transient receptor potential vanilloid 1 (TRPV1), or Mas-related G-protein-coupled receptor A3 (MRGPRA3) and transient receptor potential A1 (TRPA1).

-

Primary Cells: Mouse dorsal root ganglion (DRG) neurons.

-

Procedure:

-

Cells are cultured on coverslips.

-

Cells are loaded with a calcium indicator dye (e.g., Fura-2 AM).

-

The coverslip is placed in a recording chamber on an inverted microscope.

-

Cells are pre-treated with Crotamiton (1 mM) for 5 minutes.

-

Histamine or chloroquine is applied to induce calcium influx.

-

Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity at specific excitation wavelengths.

-

3. Cell Viability (MTT) Assay [8]

-

Objective: To determine if the effects of Crotamiton are due to cytotoxicity.

-

Cell Line: HEK293T cells.

-

Procedure:

-

Cells are seeded in a 96-well plate.

-

Cells are incubated with Crotamiton (1 mM) for 30 minutes.

-

MTT solution is added to each well and incubated.

-

The formazan crystals are dissolved with a solubilization solution.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

Signaling Pathways

Crotamiton has been shown to inhibit itching through its interaction with specific signaling pathways.

Histamine-Induced Itch Pathway

Crotamiton inhibits the histamine-induced calcium influx in sensory neurons.[8] This pathway involves the activation of histamine receptor 1 (H1R) and the subsequent opening of the transient receptor potential vanilloid 1 (TRPV1) ion channel, leading to calcium influx and the sensation of itching.[8]

References

- 1. What is the mechanism of Crotamiton? [synapse.patsnap.com]

- 2. Crotamiton - Wikipedia [en.wikipedia.org]

- 3. Crotamiton | 483-63-6 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Crotamiton [webbook.nist.gov]

- 6. Crotamiton [drugfuture.com]

- 7. Crotamiton | C13H17NO | CID 2883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Crotamiton, an Anti-Scabies Agent, Suppresses Histamine- and Chloroquine-Induced Itch Pathways in Sensory Neurons and Alleviates Scratching in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Antipruritic Action of Crotamiton: A Technical Guide to its Effects on Sensory Neurons and Itch Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotamiton, a long-established scabicidal agent, is gaining recognition for its broader antipruritic properties beyond its primary indication. This technical guide delves into the molecular mechanisms underlying crotamiton's ability to alleviate itch, focusing on its interaction with sensory neurons and key itch signaling pathways. Through a comprehensive review of preclinical studies, this document outlines crotamiton's inhibitory effects on both histamine-dependent and histamine-independent itch pathways, highlighting its role as a modulator of Transient Receptor Potential (TRP) channels. This guide provides detailed experimental protocols, quantitative data summaries, and visual representations of the involved signaling cascades and experimental workflows to support further research and drug development in the field of pruritus.

Introduction

Pruritus, or itch, is a complex and often debilitating sensory experience that accompanies a wide range of dermatological and systemic diseases. The sensation is transmitted by a specific subset of primary sensory neurons, which can be activated by a variety of chemical mediators. These mediators initiate signaling cascades that lead to the opening of ion channels, depolarization of the neuronal membrane, and the subsequent transmission of the itch signal to the central nervous system.

Traditionally, itch has been categorized into two main pathways: histamine-dependent and histamine-independent. While histamine-dependent itch is effectively targeted by antihistamines, a significant proportion of chronic itch conditions are refractory to these agents, underscoring the need for novel therapeutic strategies targeting histamine-independent pathways.

Crotamiton has been empirically used for its antipruritic effects for decades. Recent scientific investigations have begun to unravel the specific molecular targets and mechanisms of action that contribute to its itch-relieving properties. This guide synthesizes the current understanding of how crotamiton modulates sensory neuron activity to suppress both major types of itch.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of crotamiton in inhibiting itch-related signaling events.

Table 1: Inhibitory Effect of Crotamiton on Pruritogen-Induced Calcium Influx in HEK293T Cells

| Itch Pathway | Pruritogen | Crotamiton Concentration | % Inhibition | IC50 Value | Reference |

| Histamine-Dependent (H1R/TRPV1) | Histamine | 1 mM | Significant reduction in responsive cells | 101.2 µM | |

| Histamine-Independent (MRGPRA3/TRPA1) | Chloroquine | 1 mM | Significant reduction in responsive cells | 326.2 µM |

Table 2: Effect of Crotamiton on TRP Channel Activation

| TRP Channel | Agonist | Crotamiton Effect | Reference |

| TRPV1 | Capsaicin | No significant inhibition | |

| TRPA1 | AITC (Allyl isothiocyanate) | No significant inhibition | |

| TRPV4 | GSK1016790A | Inhibition |

Signaling Pathways and Mechanism of Action

Crotamiton exerts its antipruritic effects by modulating key receptors and ion channels involved in itch signaling in sensory neurons. The primary mechanisms identified are the inhibition of the histamine-dependent H1R/TRPV1 pathway and the histamine-independent MRGPRA3/TRPA1 pathway, as well as the direct inhibition of the TRPV4 channel.

Histamine-Dependent Itch Pathway

Histamine, a major mediator of acute itch, binds to the Histamine H1 Receptor (H1R) on sensory neurons. This G-protein coupled receptor (GPCR) activation initiates a downstream signaling cascade that sensitizes and activates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, leading to calcium influx and neuronal firing. Studies have shown that crotamiton effectively inhibits histamine-induced calcium influx in cells co-expressing H1R and TRPV1. However, crotamiton does not directly block the TRPV1 channel, as evidenced by its lack of effect on capsaicin-induced TRPV1 activation. This suggests that crotamiton's site of action is upstream of TRPV1, likely at the level of H1R or the intervening signaling molecules.

Histamine-Independent Itch Pathway

Many forms of chronic itch are not mediated by histamine but by other pruritogens, such as chloroquine. Chloroquine activates the Mas-related G-protein coupled receptor member A3 (MRGPRA3) on a subset of sensory neurons. Activation of MRGPRA3 leads to the subsequent opening of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, resulting in calcium influx and the sensation of itch. Crotamiton has been demonstrated to inhibit chloroquine-induced calcium influx in cells expressing both MRGPRA3 and TRPA1. Similar to its action on the histamine pathway, crotamiton does not directly block the TRPA1 channel, as it fails to inhibit its activation by the specific agonist AITC. This indicates that crotamiton's inhibitory effect lies upstream of TRPA1, likely at the MRGPRA3 receptor or associated signaling components.

TRPV4 Channel Inhibition

In addition to its effects on GPCR-mediated pathways, crotamiton has been identified as an inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. TRPV4 is a polymodal ion channel involved in various sensory processes, including the detection of thermal and mechanical stimuli, and has also been implicated in certain types of itch. Crotamiton has been shown to inhibit the activation of TRPV4 by the specific agonist GSK1016790A. This direct inhibition of an ion channel represents a distinct mechanism of action compared to its effects on the histamine and chloroquine pathways.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293T) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Transfection: For co-expression of receptors and ion channels (e.g., H1R and TRPV1, or MRGPRA3 and TRPA1), HEK293T cells are transiently transfected using a suitable transfection reagent according to the manufacturer's instructions. Plasmids encoding the proteins of interest are introduced into the cells, which are then incubated for 24-48 hours to allow for protein expression before being used in subsequent assays.

Primary Culture of Dorsal Root Ganglion (DRG) Neurons

-

Animal Model: Adult male ICR mice.

-

Procedure:

-

Mice are euthanized, and dorsal root ganglia are dissected from all spinal levels.

-

Ganglia are collected in ice-cold Hank's Balanced Salt Solution (HBSS).

-

The ganglia are enzymatically digested with a mixture of collagenase and dispase for 90 minutes at 37°C.

-

Following digestion, the ganglia are mechanically dissociated into single neurons by gentle trituration.

-

The neuronal suspension is centrifuged, and the cell pellet is resuspended in Neurobasal-A medium supplemented with B-27, L-glutamine, and penicillin/streptomycin.

-

Neurons are plated on poly-D-lysine/laminin-coated coverslips and cultured for 18-24 hours before experimentation.

-

Fluorometric Intracellular Calcium Imaging

-

Calcium Indicator: Fura-2 AM.

-

Procedure:

-

Cultured HEK293T cells or DRG neurons on coverslips are loaded with 5 µM Fura-2 AM for 30-60 minutes at 37°C in a balanced salt solution.

-

After loading, the cells are washed to remove extracellular dye and allowed to de-esterify the Fura-2 AM for at least 30 minutes.

-

The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Cells are alternately excited at 340 nm and 380 nm, and the emission at 510 nm is captured.

-

The ratio of the fluorescence intensities (F340/F380) is calculated, which is proportional to the intracellular calcium concentration.

-

A baseline ratio is established before the application of pruritogens.

-

Crotamiton or vehicle is pre-incubated for a specified period before the addition of the pruritogen (e.g., histamine or chloroquine).

-

Changes in the F340/F380 ratio are recorded over time to measure the intracellular calcium response.

-

In-Vitro Scabicidal Activity of Crotamiton: A Technical Guide and Call for Empirical Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotamiton has been a long-standing therapeutic option for the treatment of scabies (Sarcoptes scabiei var. hominis infestation); however, a comprehensive understanding of its direct in-vitro scabicidal activity remains notably absent from the scientific literature. While its antipruritic properties are better characterized, the precise mechanism and quantitative efficacy of Crotamiton against the scabies mite have not been thoroughly elucidated through in-vitro studies. This technical guide addresses this critical knowledge gap by summarizing the current, limited understanding of Crotamiton as a scabicide. Recognizing the dearth of empirical data, this document presents a detailed, generalized experimental protocol for the in-vitro evaluation of Crotamiton's acaricidal effects. This proposed methodology is intended to serve as a framework for future research to generate the quantitative data necessary for a complete efficacy profile. The guide also includes visualizations of the proposed experimental workflow and the hypothesized mechanism of action to aid in the design and execution of such studies.

Introduction: The Crotamiton Enigma in Scabies Treatment

Crotamiton is a topical medication utilized for its scabicidal and antipruritic effects.[1] While clinical observations support its use in treating scabies, the scientific community lacks robust in-vitro evidence to quantify its direct acaricidal efficacy.[2] The exact mechanism by which Crotamiton kills scabies mites is not fully understood, though it is thought to involve the disruption of the mite's metabolic processes.[3] This contrasts with other agents like permethrin and ivermectin, for which more extensive in-vitro susceptibility data are available.

Recent analyses have suggested that 10% crotamiton possesses potent acaricidal properties in vitro; however, the supporting quantitative data from these studies are not widely available.[4] This lack of accessible, detailed in-vitro data hinders a complete understanding of Crotamiton's role in scabies treatment, particularly in an era of emerging resistance to first-line therapies. To address this, a standardized approach to in-vitro testing is essential.

Current Understanding of Crotamiton's Scabicidal Action

The prevailing hypothesis regarding Crotamiton's scabicidal mechanism of action centers on the disruption of the mite's metabolic functions.[3] It is believed that Crotamiton penetrates the mite's exoskeleton and interferes with critical physiological processes, ultimately leading to its death.[3] However, the specific molecular targets and pathways involved have not been identified.

A Proposed Standardized Protocol for In-Vitro Scabicidal Testing of Crotamiton

Given the absence of published, detailed in-vitro studies on Crotamiton's direct effects on Sarcoptes scabiei, the following protocol is a composite of established methods for testing other acaricides. This methodology is designed to be a starting point for researchers to generate reproducible, quantitative data.

Mite Collection and Preparation

-

Source: Collect skin scrapings from patients with crusted scabies, under ethical approval.

-

Isolation: Isolate active, adult Sarcoptes scabiei mites from the skin scrapings under a stereomicroscope.

-

Viability Assessment: Ensure mites are viable by observing their movement. Only actively moving mites should be used in the assay.

Preparation of Crotamiton Concentrations

-

Stock Solution: Prepare a stock solution of Crotamiton in a suitable solvent (e.g., ethanol or dimethyl sulfoxide).

-

Serial Dilutions: Perform serial dilutions of the stock solution to create a range of test concentrations (e.g., 0.1%, 1%, 5%, 10% w/v).

-

Vehicle Control: The solvent used for dilution will serve as the negative control.

-

Positive Control: A known effective scabicide (e.g., 5% permethrin) should be used as a positive control.

In-Vitro Exposure Assay

-

Assay Plates: Use sterile Petri dishes or multi-well plates for the assay.

-

Application of Test Substance: Apply a standardized volume of each Crotamiton dilution, the vehicle control, and the positive control to the respective assay wells.

-

Mite Introduction: Carefully transfer a predetermined number of viable mites (e.g., 10-20) into each well.

-

Incubation: Incubate the assay plates at a controlled temperature and humidity that mimics skin conditions (e.g., 25-30°C and 70-80% relative humidity).

Data Collection and Analysis

-

Observation Time Points: Observe the mites under a stereomicroscope at regular intervals (e.g., 30 minutes, 1, 2, 4, 8, 12, and 24 hours).

-

Mortality Criteria: Mite death is confirmed by the complete absence of movement, including leg and internal gut movement, even after gentle prodding with a fine needle.

-

Data Recording: Record the number of dead and live mites at each time point for each concentration.

-

Statistical Analysis: Calculate the percentage mortality at each time point for each concentration. Determine the median lethal time (LT50) and median lethal concentration (LC50) using probit analysis or other appropriate statistical methods.

Data Presentation: A Template for Future Findings

To facilitate clear comparison and interpretation of future research findings, we propose the following standardized tables for data presentation.

Table 1: Mite Mortality at Different Crotamiton Concentrations Over Time

| Time (Hours) | Vehicle Control (% Mortality) | Crotamiton 0.1% (% Mortality) | Crotamiton 1% (% Mortality) | Crotamiton 5% (% Mortality) | Crotamiton 10% (% Mortality) | Positive Control (% Mortality) |

| 0.5 | ||||||

| 1 | ||||||

| 2 | ||||||

| 4 | ||||||

| 8 | ||||||

| 12 | ||||||

| 24 |

Table 2: Lethal Time (LT) and Lethal Concentration (LC) Values for Crotamiton

| Parameter | Value | 95% Confidence Interval |

| LT50 (hours) at 10% | ||

| LT90 (hours) at 10% | ||

| LC50 (% w/v) at 24 hours | ||

| LC90 (% w/v) at 24 hours |

Conclusion and Future Directions

The development of a comprehensive in-vitro profile for Crotamiton's scabicidal activity is a pressing need in the field of dermatology and parasitology. The lack of publicly available, quantitative data represents a significant gap in our understanding of this widely used medication. The proposed standardized protocol in this guide offers a clear pathway for researchers to generate the empirical evidence required to elucidate the direct acaricidal effects of Crotamiton.

Future research should focus on:

-

Execution of the proposed in-vitro assays to determine the dose- and time-dependent scabicidal activity of Crotamiton.

-

Investigation of the specific metabolic pathways in Sarcoptes scabiei that are disrupted by Crotamiton.

-

Comparative in-vitro studies of Crotamiton against various strains of Sarcoptes scabiei to assess for potential resistance.

-

Studies on the ovicidal activity of Crotamiton, as this is a critical factor in the complete eradication of scabies infestation.

By systematically addressing these research questions, the scientific community can build a robust evidence base for the continued and optimized use of Crotamiton in the management of scabies.

References

- 1. Crotamiton-loaded tea tree oil containing phospholipid-based microemulsion hydrogel for scabies treatment: in vitro, in vivo evaluation, and dermatokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Efficacy of Topical Pertmehrin, Crotamiton and Sulfur Ointment in Treatment of Scabies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Crotamiton? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

Crotamiton: An In-Depth Technical Guide on its Antibacterial and Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotamiton, a well-established scabicidal and antipruritic agent, has long been associated with broad antimicrobial properties, primarily in the context of preventing secondary bacterial infections in dermatological conditions. However, a comprehensive analysis of its direct antibacterial and antifungal activities, including quantitative data and specific mechanisms of action, is largely absent from peer-reviewed scientific literature. This technical guide synthesizes the available information, drawing from clinical observations and patent literature, to provide a foundational understanding of Crotamiton's antimicrobial potential. While specific minimum inhibitory concentration (MIC) data from standardized testing is not publicly available, patent documentation provides initial concentration ranges for its activity against bacteria, yeasts, and fungi. This guide also outlines standard experimental protocols for antimicrobial susceptibility testing that can be adapted for future in vitro evaluation of Crotamiton. The mechanism of its antimicrobial action remains to be elucidated, representing a significant area for future research.

Introduction

Crotamiton is a topical medication widely used for the treatment of scabies (Sarcoptes scabiei infestation) and for the symptomatic relief of pruritus (itching).[1][2] Clinically, it has been observed to be beneficial in preventing secondary bacterial infections that can arise from scratching compromised skin.[3][4] This has led to the common assertion that Crotamiton possesses inherent antibacterial properties.[5] Despite these clinical observations, detailed in vitro studies quantifying its efficacy against a spectrum of bacteria and fungi are conspicuously missing from publicly accessible scientific journals.

This guide aims to consolidate the existing, albeit limited, technical information on the antibacterial and antifungal properties of Crotamiton, with a focus on quantitative data found in patent literature, and to provide a framework for future research by detailing relevant experimental protocols.

Quantitative Data on Antimicrobial Activity

The most specific quantitative data regarding the antimicrobial activity of Crotamiton comes from patent literature. A European patent (EP0804206A1) discloses that Crotamiton exhibits antimicrobial activities against bacteria, yeasts, and fungi.[6] The effective concentration ranges are summarized in the table below.

| Microorganism Type | Effective Concentration (w/v) | Source |

| Bacteria | 0.5% ± 0.2% | [6] |

| Fungi and Yeasts | 0.1% ± 0.05% | [6] |

Note: The patent does not specify the individual species of bacteria, yeasts, or fungi tested, nor the specific methodology used to determine these effective concentrations (e.g., MIC, Minimum Bactericidal Concentration [MBC], or Minimum Fungicidal Concentration [MFC]).

Experimental Protocols for Antimicrobial Susceptibility Testing

While specific experimental protocols for testing the antimicrobial properties of Crotamiton are not detailed in the available literature, standardized methods for antimicrobial susceptibility testing (AST) can be readily adapted. The following are detailed methodologies for key experiments that would be essential in characterizing Crotamiton's antimicrobial profile.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

3.1.1. Materials:

-

Crotamiton (analytical grade)

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Positive control (microorganism in broth without Crotamiton)

-

Negative control (broth only)

-

Spectrophotometer or plate reader

3.1.2. Protocol:

-

Preparation of Crotamiton Stock Solution: Prepare a stock solution of Crotamiton in a suitable solvent (e.g., DMSO) and dilute it further in the appropriate broth medium to achieve the desired starting concentration.

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the Crotamiton solution in the broth medium.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

-

Reading Results: The MIC is determined as the lowest concentration of Crotamiton at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.

Agar Disk Diffusion (Kirby-Bauer) for Zone of Inhibition

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

3.2.1. Materials:

-

Sterile filter paper disks (6 mm diameter)

-

Crotamiton solution of known concentration

-

Agar plates with appropriate medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Sterile swabs

-

Calipers or a ruler

3.2.2. Protocol:

-

Inoculation of Agar Plate: A sterile swab is dipped into the standardized microbial inoculum and streaked evenly across the entire surface of the agar plate in three directions to ensure uniform growth.

-

Application of Disks: Sterile filter paper disks are impregnated with a known concentration of Crotamiton solution and placed on the surface of the inoculated agar plate.

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism.

-

Measurement of Zone of Inhibition: After incubation, the diameter of the clear zone around each disk, where microbial growth has been inhibited, is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to Crotamiton.

Signaling Pathways and Mechanism of Action

The mechanism of action for Crotamiton's scabicidal and antipruritic effects is not fully understood.[2][7] Similarly, the molecular pathways through which Crotamiton may exert its antibacterial and antifungal effects are currently unknown. The lack of research in this area means that no signaling pathways can be definitively described or visualized at this time. Future research should focus on identifying the molecular targets of Crotamiton in bacterial and fungal cells to elucidate its mechanism of action.

Caption: Logical relationship of Crotamiton's properties.

Experimental Workflow for Characterizing Antimicrobial Properties

The following diagram outlines a logical workflow for a comprehensive in vitro investigation of Crotamiton's antimicrobial properties.

Caption: Proposed experimental workflow for Crotamiton.

Conclusion and Future Directions

While Crotamiton is widely recognized for its clinical utility in treating scabies and pruritus, its direct antimicrobial properties remain poorly characterized in the scientific literature. The primary evidence for its antibacterial and antifungal activity comes from patent documentation, which lacks the detailed methodology and specificity required for a thorough scientific evaluation. There is a clear need for rigorous in vitro studies to determine the MICs of Crotamiton against a broad panel of clinically relevant bacteria and fungi, including common skin flora and opportunistic pathogens.

Future research should focus on:

-

Quantitative Susceptibility Testing: Performing standardized broth microdilution and agar diffusion assays to establish a definitive antimicrobial spectrum and MIC values for Crotamiton.

-

Mechanism of Action Studies: Investigating the molecular targets and pathways through which Crotamiton exerts its antimicrobial effects.

-

Synergy Studies: Exploring the potential for synergistic effects when Crotamiton is combined with other antimicrobial agents, as suggested in the patent literature.

A deeper understanding of Crotamiton's antimicrobial properties could broaden its therapeutic applications and provide a valuable addition to the arsenal of topical anti-infective agents.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Crotamiton? [synapse.patsnap.com]

- 4. Crotamiton cream and lotion in the treatment of infants and young children with scabies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. EP0804206A1 - Antifungal agent containing crotamiton, and salicyclic aldehyde - Google Patents [patents.google.com]

- 7. Crotamiton (Crotan, Eurax): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

Methodological & Application

Application Note: LC-MS Method for Impurity Profiling of Crotamiton

Introduction